molecular formula C23H26N4O6S2 B2613372 methyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 941997-28-0

methyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2613372
CAS No.: 941997-28-0
M. Wt: 518.6
InChI Key: UTMLDVFXKQGLBS-BZZOAKBMSA-N
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Description

Methyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps. The process begins with the preparation of the benzothiazole core, followed by the introduction of the acetamido and diethylsulfamoyl groups. The final step involves the esterification of the compound to form the methyl ester.

    Preparation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Acetamido Group: The acetamido group is introduced by reacting the benzothiazole intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Introduction of Diethylsulfamoyl Group: The diethylsulfamoyl group is introduced by reacting the intermediate with diethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the compound with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reactions, separations, and purifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents such as halogens or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogens (chlorine, bromine), alkyl halides, solvents like dichloromethane or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated benzothiazole derivatives.

Scientific Research Applications

Methyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, known for its diverse biological activities.

    2-Aminobenzothiazole: A derivative with potential antimicrobial and anticancer properties.

    6-Acetamidobenzothiazole: Another derivative with similar biological activities.

Uniqueness

Methyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to the presence of the diethylsulfamoyl and acetamido groups, which may enhance its biological activity and specificity compared to other benzothiazole derivatives. The combination of these functional groups may also confer unique chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-[6-acetamido-2-[4-(diethylsulfamoyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O6S2/c1-5-26(6-2)35(31,32)18-10-7-16(8-11-18)22(30)25-23-27(14-21(29)33-4)19-12-9-17(24-15(3)28)13-20(19)34-23/h7-13H,5-6,14H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMLDVFXKQGLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)NC(=O)C)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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